molecular formula C6H4BClF3KO B13470084 Potassium 3-chloro-4-hydroxyphenyltrifluoroborate CAS No. 1015082-74-2

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate

Cat. No.: B13470084
CAS No.: 1015082-74-2
M. Wt: 234.45 g/mol
InChI Key: NLVUNZLQALXJBW-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group.

Preparation Methods

The synthesis of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during cross-coupling reactions . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide can be compared with other similar compounds, such as:

The uniqueness of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide lies in its specific substitution pattern, which provides distinct reactivity and stability in various chemical reactions.

Properties

CAS No.

1015082-74-2

Molecular Formula

C6H4BClF3KO

Molecular Weight

234.45 g/mol

IUPAC Name

potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1

InChI Key

NLVUNZLQALXJBW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+]

Origin of Product

United States

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